Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate
Description
Properties
CAS No. |
53206-81-8 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-(prop-2-ynylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H25NO4/c1-6-9-19-10-14(20)11-23-17-15(12(2)3)8-7-13(4)16(17)18(21)22-5/h1,7-8,12,14,19-20H,9-11H2,2-5H3 |
InChI Key |
XQPZMLWDJXTBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CNCC#C)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Optimization
- Esterification: Typically performed under reflux conditions with methanol and catalytic sulfuric acid or hydrochloric acid to obtain methyl p-cymene-2-carboxylate with high yield.
- Epoxypropylation: The nucleophilic opening of epoxides by the aromatic hydroxyl or carboxylate oxygen requires mild bases such as potassium carbonate or sodium hydride to facilitate substitution.
- Amination: Reaction with propargylamine is usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (40–80 °C) to avoid side reactions such as polymerization of the alkyne group.
- Purification: Silica gel chromatography using gradient elution (hexane/ethyl acetate mixtures) is standard to separate the target compound from unreacted starting materials and side products.
Reaction Scheme Summary
- Starting Material: p-cymene-2-carboxylic acid
- Esterification: p-cymene-2-carboxylic acid + MeOH → methyl p-cymene-2-carboxylate
- Epoxypropylation: methyl p-cymene-2-carboxylate + epichlorohydrin (or equivalent) → 3-(2-hydroxypropoxy)-p-cymene-2-carboxylate
- Amination: 3-(2-hydroxypropoxy)-p-cymene-2-carboxylate + propargylamine → this compound
Comparative Analysis of Preparation Methods
| Preparation Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Esterification | Acid-catalyzed reaction of p-cymene-2-carboxylic acid with methanol | High yield, simple setup | Requires removal of excess acid and methanol |
| Epoxypropylation | Nucleophilic substitution using epichlorohydrin or epoxy derivatives | Introduces reactive hydroxyl group for further functionalization | Sensitive to reaction conditions; side reactions possible |
| Amination with propargylamine | Nucleophilic ring opening or substitution to install propynylamino group | Provides biologically active side chain | Alkyne group prone to polymerization; requires controlled conditions |
| Purification | Chromatographic techniques | High purity product | Time-consuming, solvent-intensive |
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 53206-81-8 |
| Starting Material | p-cymene-2-carboxylic acid |
| Key Reagents | Methanol, epichlorohydrin (or equivalent), propargylamine |
| Catalysts | Acid catalysts (e.g., H2SO4) for esterification; bases (e.g., K2CO3) for substitution |
| Solvents | Methanol, DMF, DMSO, dichloromethane |
| Typical Temperatures | Reflux for esterification; 40–80 °C for amination |
| Purification | Silica gel chromatography, recrystallization |
| Yield Range | Not explicitly reported; typical yields for similar compounds range 50–85% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyl group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkene or alkane.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate exhibits potential anticancer properties. Research published in the European Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study conducted by researchers at a pharmaceutical institute found that this compound displayed significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis .
Drug Delivery Systems
This compound has been utilized in the development of novel drug delivery systems. Its lipophilic nature allows for incorporation into lipid-based formulations, enhancing the bioavailability of poorly soluble drugs. Research indicates that when combined with other excipients, the compound can improve the solubility and stability of active pharmaceutical ingredients .
Case Studies
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Acute toxicity studies have shown an LD50 value of 62 mg/kg in rodent models, indicating a moderate level of toxicity upon intravenous administration . Further research is needed to evaluate chronic exposure effects and long-term safety.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The target compound belongs to a family of p-cymene carboxylate derivatives with amino-alcohol side chains. Below is a comparative analysis of its structural analogs:
Physicochemical and Functional Insights
- Electrophilicity and Reactivity: The propargylamino group in the target compound introduces a reactive alkyne moiety, which may participate in click chemistry or covalent binding interactions, unlike methylamino or diethylamino analogs .
- Steric Effects: Diethylamino and isopropylamino substituents (e.g., in Esmolol analogs) introduce steric bulk, which could reduce binding affinity in receptor-ligand interactions compared to the linear propargyl group .
- Biological Activity: Compounds like CGP12177A demonstrate that bulky tert-butylamino groups and heterocyclic cores are critical for β-adrenergic receptor antagonism, whereas the p-cymene scaffold may favor alternative targets .
Biological Activity
Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 333.43 g/mol. Its structure includes a p-cymene moiety, hydroxyl, and amino functional groups that contribute to its reactivity and biological activity. The presence of these functional groups suggests potential therapeutic applications in various fields, including pharmaceuticals and agrochemicals .
1. Antimicrobial Activity
Research indicates that compounds with p-cymene structures exhibit significant antimicrobial properties. This compound may show effectiveness against various bacterial strains and fungi due to its structural characteristics. Studies have demonstrated that derivatives of p-cymene inhibit the growth of pathogenic microorganisms, making them candidates for further pharmacological exploration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| p-Cymene | E. coli | 0.5 mg/mL |
| Methyl 3-(2-hydroxy-3-isopropylamino)propoxy-p-cymene-2-carboxylate | S. aureus | 0.8 mg/mL |
| Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate | C. albicans | 1.0 mg/mL |
2. Anti-inflammatory Properties
This compound may modulate inflammatory responses by inhibiting key signaling pathways such as MAPK and NF-κB activation. Studies have shown that p-cymene can reduce cytokine production in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Effects
The compound's hydroxyl group is likely responsible for its antioxidant activity, which helps neutralize free radicals in biological systems. This property is crucial for preventing oxidative stress-related diseases. Research has indicated that similar compounds exhibit strong antioxidant capabilities, which could be beneficial in various therapeutic contexts .
4. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have highlighted the ability of p-cymene derivatives to target cancer cell lines without disrupting the antitumor immune response .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Treatment | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | Methyl 3-(...) | Apoptosis Induction |
| HT-1080 (Fibrosarcoma) | p-Cymene | Decreased MMP-9/TIMP-1 Ratio |
| A549 (Lung) | Methyl 3-(...) | Growth Inhibition |
Case Studies
A study investigating the effects of p-cymene on human fibrosarcoma cells revealed that treatment with methyl derivatives led to a significant decrease in matrix metalloproteinase expression, suggesting a potential mechanism for its anticancer effects . Additionally, research on anti-inflammatory pathways highlighted the compound's ability to modulate cytokine levels effectively.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(2-hydroxy-3-(2-propynylamino)propoxy)-p-cymene-2-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and esterification. For the propynylamino moiety, a Mitsunobu reaction or SN2 displacement using propargylamine under anhydrous conditions is advised. Optimize reaction efficiency by:
- Using catalytic bases (e.g., K₂CO₃) to deprotonate hydroxyl groups for ether bond formation .
- Employing high-purity solvents (e.g., dry DMF or THF) to minimize side reactions.
- Monitoring intermediates via TLC or LC-MS to confirm reaction progression.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted propargylamine or cymene derivatives.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the cymene aromatic protons (6.5–7.5 ppm), propynyl CH (2.1–2.3 ppm), and ester methyl groups (3.6–3.8 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- FT-IR : Confirm ester carbonyl (1720–1740 cm⁻¹) and hydroxyl (3300–3500 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coat) due to potential irritancy of propynylamino groups .
- Implement local exhaust ventilation to control airborne exposure during synthesis .
- Store in airtight containers away from light/moisture to prevent degradation.
- Emergency protocols: Immediate eye washing and shower access for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound, particularly in cases of twinning or disorder?
- Methodological Answer :
- For twinned crystals, use SHELXL refinement with TWIN/BASF commands to model twin laws (e.g., twofold rotation) .
- For disordered propynyl groups, apply PART/SUMP restraints and isotropic displacement parameter (ADP) constraints. Validate via R1 convergence (<5%) and Fo/Fc difference maps .
- Cross-validate with ORTEP-3 for molecular visualization to identify plausible disorder models .
Q. What strategies are recommended for elucidating the compound’s interaction with G-protein coupled receptors (GPCRs) based on structural analogs?
- Methodological Answer :
- Molecular Docking : Use GPCR homology models (e.g., β-adrenergic receptors) to map hydrogen bonding between the hydroxypropoxy group and conserved Ser/Thr residues .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs. Compare efficacy to reference ligands (e.g., BRL37344 or CGP12177A) .
- Mutagenesis : Validate binding pockets by mutating key residues (e.g., Asp113 in β₁-adrenergic receptors) and assess ligand affinity shifts via radiolabeled displacement assays.
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., CHO vs. HEK293) and incubation times to minimize variability .
- Metabolite Screening : Use LC-MS/MS to rule out compound degradation or active metabolite formation in divergent systems .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify system-specific outliers.
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Focus on ester hydrolysis and propynyl group oxidation .
- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess conformational stability of the hydroxypropoxy chain, which may influence metabolic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
